molecular formula C12H16N2O B6258132 3-(1H-indol-3-yl)-2-(methylamino)propan-1-ol CAS No. 902258-96-2

3-(1H-indol-3-yl)-2-(methylamino)propan-1-ol

Cat. No.: B6258132
CAS No.: 902258-96-2
M. Wt: 204.27 g/mol
InChI Key: JZDKVWMSZWQTBR-UHFFFAOYSA-N
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Description

3-(1H-indol-3-yl)-2-(methylamino)propan-1-ol is a useful research compound. Its molecular formula is C12H16N2O and its molecular weight is 204.27 g/mol. The purity is usually 95.
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Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

902258-96-2

Molecular Formula

C12H16N2O

Molecular Weight

204.27 g/mol

IUPAC Name

3-(1H-indol-3-yl)-2-(methylamino)propan-1-ol

InChI

InChI=1S/C12H16N2O/c1-13-10(8-15)6-9-7-14-12-5-3-2-4-11(9)12/h2-5,7,10,13-15H,6,8H2,1H3

InChI Key

JZDKVWMSZWQTBR-UHFFFAOYSA-N

Canonical SMILES

CNC(CC1=CNC2=CC=CC=C21)CO

Purity

95

Origin of Product

United States

The Enduring Significance of the Indole Moiety in Contemporary Chemical Research

The indole (B1671886) nucleus, a bicyclic aromatic heterocycle, is a privileged scaffold in medicinal chemistry and drug discovery. nih.govnih.govresearchgate.net Its prevalence in a vast array of natural products, including the essential amino acid tryptophan, and its presence in numerous approved pharmaceuticals underscore its profound biological importance. nih.gov The indole ring's unique electronic properties and its ability to participate in various non-covalent interactions, such as hydrogen bonding and π-stacking, allow it to bind to a diverse range of biological targets with high affinity and specificity. chula.ac.th

Researchers have extensively explored the derivatization of the indole core to generate libraries of compounds with a wide spectrum of pharmacological activities. researchgate.netchula.ac.th These activities include, but are not limited to, anticancer, antimicrobial, antiviral, anti-inflammatory, and neuroprotective effects. researchgate.netchula.ac.thfrontiersin.org The versatility of the indole moiety lies in its amenability to substitution at various positions, enabling the fine-tuning of its steric and electronic properties to optimize interactions with specific biological targets. This inherent adaptability has solidified the indole scaffold as a cornerstone in the design and development of novel therapeutic agents. nih.govresearchgate.net

The Aminopropanol Backbone: a Key Player in Molecular Design

The 1-amino-2-propanol or 2-amino-1-propanol framework, collectively referred to as the aminopropanol (B1366323) backbone, is another structural motif of considerable importance in medicinal chemistry. This functional group arrangement is a key feature in a number of successful pharmaceutical agents, particularly those targeting G-protein coupled receptors (GPCRs). The presence of both a hydroxyl and an amino group provides opportunities for multiple points of interaction with biological macromolecules, including hydrogen bonding and ionic interactions.

The stereochemistry of the aminopropanol backbone is often crucial for biological activity, with different stereoisomers exhibiting distinct pharmacological profiles. This stereochemical diversity allows for the development of highly selective ligands for various receptors. Furthermore, the aminopropanol unit can serve as a flexible linker or be incorporated into more rigid cyclic structures, providing medicinal chemists with a versatile tool for optimizing the pharmacokinetic and pharmacodynamic properties of drug candidates.

Advanced Spectroscopic and Analytical Characterization of 3 1h Indol 3 Yl 2 Methylamino Propan 1 Ol

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structure Elucidation and Conformational Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of organic molecules. For 3-(1H-indol-3-yl)-2-(methylamino)propan-1-ol, a combination of one-dimensional (¹H and ¹³C) and two-dimensional NMR techniques provides a complete picture of its chemical structure and connectivity.

Proton (¹H) NMR Spectral Interpretation

The ¹H NMR spectrum of this compound is expected to exhibit distinct signals corresponding to the protons of the indole (B1671886) ring, the propanol (B110389) side chain, and the methylamino group. The chemical shifts (δ) are influenced by the electronic environment of each proton.

The aromatic region of the spectrum would display signals for the protons on the indole nucleus. The proton at the C2 position of the indole ring typically appears as a singlet around 7.0-7.2 ppm. The protons on the benzene (B151609) ring portion (C4, C5, C6, and C7) would resonate between 7.0 and 7.8 ppm, often as complex multiplets due to spin-spin coupling. The NH proton of the indole ring is expected to show a broad singlet at a downfield chemical shift, typically above 10 ppm, due to its acidic nature.

The protons of the 2-(methylamino)propan-1-ol (B1590076) side chain would appear in the aliphatic region of the spectrum. The methylene (B1212753) protons adjacent to the indole ring (C3-CH₂) would likely resonate as a multiplet around 2.8-3.2 ppm. The methine proton at the chiral center (C2-H) would be a multiplet, its chemical shift influenced by the adjacent amino and hydroxyl groups. The methylene protons of the hydroxymethyl group (C1-CH₂OH) would also appear as a multiplet. The methyl group of the methylamino substituent would present as a singlet around 2.3-2.5 ppm. The protons of the NH and OH groups are often broad and may exchange with deuterium (B1214612) oxide (D₂O).

Predicted ¹H NMR Data

Proton AssignmentPredicted Chemical Shift (δ, ppm)Multiplicity
H1 (Indole NH)> 10.0br s
H2 (Indole C2-H)7.0 - 7.2s
H4, H5, H6, H77.0 - 7.8m
C3-CH2.8 - 3.2m
C2-H 3.0 - 3.5m
C1-H ₂OH3.5 - 3.9m
N-CH2.3 - 2.5s
NH Variablebr s
OH Variablebr s

Note: These are predicted values and may vary based on the solvent and experimental conditions.

Carbon (¹³C) NMR Spectral Analysis

The ¹³C NMR spectrum provides information about the carbon framework of the molecule. Each unique carbon atom in this compound will give a distinct signal.

The indole ring carbons will dominate the downfield region of the spectrum. The quaternary carbons C3a and C7a will appear between 125 and 140 ppm. The C2 carbon is typically found around 122-125 ppm. The carbons of the benzene ring (C4, C5, C6, C7) will resonate in the 110-130 ppm range. The C3 carbon, attached to the side chain, is expected around 110-115 ppm.

The aliphatic carbons of the side chain will appear in the upfield region. The carbon of the hydroxymethyl group (C1) would be in the range of 60-65 ppm. The chiral carbon (C2) bearing the methylamino group is expected around 55-60 ppm. The methylene carbon attached to the indole ring (C3-CH₂) would resonate at approximately 30-35 ppm. The methyl carbon of the methylamino group will have a characteristic chemical shift in the range of 30-35 ppm.

Predicted ¹³C NMR Data

Carbon AssignmentPredicted Chemical Shift (δ, ppm)
C2122 - 125
C3110 - 115
C3a127 - 130
C4118 - 122
C5119 - 123
C6111 - 115
C7120 - 124
C7a135 - 138
C1' (CH₂OH)60 - 65
C2' (CH-NH)55 - 60
C3' (CH₂)30 - 35
N-CH₃30 - 35

Note: These are predicted values and may vary based on the solvent and experimental conditions.

Two-Dimensional NMR Techniques (e.g., COSY, HMQC, HMBC)

Two-dimensional (2D) NMR experiments are crucial for confirming the assignments made from one-dimensional spectra.

COSY (Correlation Spectroscopy): A ¹H-¹H COSY spectrum would reveal the coupling relationships between adjacent protons. For instance, it would show correlations between the protons of the C3-CH₂ group and the C2-H proton, as well as between the C2-H proton and the C1-CH₂OH protons.

HMQC (Heteronuclear Multiple Quantum Coherence) or HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded protons and carbons. It would definitively link the proton signals to their corresponding carbon signals in the ¹³C NMR spectrum.

HMBC (Heteronuclear Multiple Bond Correlation): The HMBC spectrum shows correlations between protons and carbons that are two or three bonds away. This is particularly useful for identifying quaternary carbons and confirming the connectivity of the entire molecule. For example, correlations would be expected between the C3-CH₂ protons and the indole carbons C2 and C3a.

High-Performance Liquid Chromatography (HPLC) for Purity Assessment and Separation Method Development

High-Performance Liquid Chromatography (HPLC) is a powerful technique for assessing the purity of this compound and for developing methods for its separation from related impurities. Due to the presence of a basic nitrogen atom and a polar hydroxyl group, reversed-phase HPLC is a suitable method.

A typical HPLC method would involve a C18 stationary phase and a mobile phase consisting of a mixture of an aqueous buffer (e.g., ammonium (B1175870) formate (B1220265) or phosphate (B84403) buffer) and an organic modifier (e.g., acetonitrile (B52724) or methanol). The pH of the mobile phase can be adjusted to control the retention of the analyte. A gradient elution, where the proportion of the organic modifier is increased over time, is often employed to achieve good separation of compounds with a range of polarities.

Detection is commonly performed using a UV detector, as the indole chromophore exhibits strong absorbance in the UV region. A photodiode array (PDA) detector can provide UV spectra of the eluting peaks, which aids in peak identification and purity assessment.

Typical HPLC Parameters

ParameterCondition
ColumnC18 (e.g., 4.6 x 150 mm, 5 µm)
Mobile Phase AWater with 0.1% Formic Acid
Mobile Phase BAcetonitrile with 0.1% Formic Acid
Gradient10-90% B over 20 minutes
Flow Rate1.0 mL/min
Column Temperature30 °C
DetectionUV at 220 nm and 280 nm
Injection Volume10 µL

Mass Spectrometry (MS) for Molecular Weight Determination and Fragmentation Pattern Analysis

Mass spectrometry (MS) is used to determine the molecular weight of this compound and to analyze its fragmentation pattern, which provides further structural information. The nominal mass of the compound (C₁₂H₁₆N₂O) is 204 g/mol . High-resolution mass spectrometry (HRMS) can provide the exact mass, confirming the elemental composition.

When subjected to electrospray ionization (ESI), the molecule is expected to readily form a protonated molecular ion [M+H]⁺ at m/z 205. In the gas phase, this ion can undergo fragmentation. A characteristic fragmentation pathway would involve the cleavage of the C-C bond between the indole ring and the side chain (β-cleavage), leading to the formation of a stable indolyl-methyl cation (m/z 130). Another likely fragmentation is the loss of the hydroxymethyl group, resulting in an ion at m/z 174. Cleavage of the C-N bond could also occur.

Predicted Mass Spectrometry Data (ESI+)

m/zProposed Fragment
205[M+H]⁺
174[M+H - CH₂OH]⁺
130[Indole-CH₂]⁺

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy for Functional Group Identification and Electronic Transitions

Infrared (IR) and Ultraviolet-Visible (UV-Vis) spectroscopy provide valuable information about the functional groups present in the molecule and its electronic properties.

The IR spectrum of this compound would show characteristic absorption bands for the various functional groups. A broad band in the region of 3200-3500 cm⁻¹ would be indicative of the O-H and N-H stretching vibrations. The C-H stretching vibrations of the aromatic and aliphatic parts of the molecule would appear around 3000-3100 cm⁻¹ and 2800-3000 cm⁻¹, respectively. The C=C stretching vibrations of the indole ring are expected in the 1450-1600 cm⁻¹ region. A C-N stretching band would likely be observed around 1000-1200 cm⁻¹.

Predicted IR Absorption Bands

Wavenumber (cm⁻¹)Functional Group
3200-3500 (broad)O-H and N-H stretching
3000-3100Aromatic C-H stretching
2800-3000Aliphatic C-H stretching
1450-1600C=C stretching (indole ring)
1000-1200C-N stretching

The UV-Vis spectrum is characterized by the electronic transitions within the indole chromophore. Indole and its derivatives typically exhibit two main absorption bands. The first, more intense band (the B-band) is usually observed around 220 nm, and a second, broader band with fine structure (the L-band) appears in the region of 270-290 nm. The exact position and intensity of these bands can be influenced by the substituents on the indole ring and the solvent used.

Predicted UV-Vis Absorption Maxima (in Methanol)

λmax (nm)Electronic Transition
~220π → π
~280π → π

Computational and Theoretical Chemistry Investigations of 3 1h Indol 3 Yl 2 Methylamino Propan 1 Ol

Quantum Chemical Calculations for Molecular Geometry Optimization and Electronic Structure

Quantum chemical calculations are fundamental in computational chemistry for determining the three-dimensional structure of a molecule and understanding its electronic properties.

Density Functional Theory (DFT) Applications

Density Functional Theory (DFT) is a popular quantum mechanical modeling method used to investigate the electronic structure of many-body systems. For a molecule like 3-(1H-indol-3-yl)-2-(methylamino)propan-1-ol, DFT could be employed to predict its optimized molecular geometry, vibrational frequencies, and electronic properties such as HOMO-LUMO energy gap, which is crucial for understanding its reactivity. Studies on other indole (B1671886) derivatives have utilized DFT for these purposes. researchgate.net However, no specific DFT studies have been published for this compound.

Ab Initio Methods for Electronic Properties

Ab initio methods are quantum chemistry methods based on first principles, without the inclusion of empirical parameters. These methods, such as Hartree-Fock (HF), Møller-Plesset perturbation theory (MP2), and Coupled Cluster (CC), can provide highly accurate predictions of electronic properties. For the subject compound, these methods could be used to calculate precise electronic energies, dipole moments, and polarizabilities. A search of scientific literature did not yield any publications detailing the application of ab initio methods to this compound.

Molecular Dynamics Simulations for Conformational Analysis and Dynamics

Molecular dynamics (MD) simulations are a powerful tool for studying the physical movement of atoms and molecules over time. nih.gov For this compound, MD simulations could provide insights into its conformational landscape, identifying the most stable structures and the dynamics of their interconversion in different environments (e.g., in a vacuum or in a solvent). This information is critical for understanding how the molecule might interact with biological targets. No specific molecular dynamics simulation studies for this compound have been reported in the literature.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Activity Prediction

Quantitative Structure-Activity Relationship (QSAR) models are statistical models that relate the chemical structure of a series of compounds to their biological activity. mdpi.com To build a QSAR model for activities related to this compound, a dataset of structurally similar compounds with measured biological activities would be required. From this, molecular descriptors would be calculated and used to create a predictive model. While QSAR studies have been performed on various indole derivatives, no such models have been specifically developed or reported for this compound. mdpi.com

Molecular Docking Studies for Predicting Biological Target Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. ajchem-a.com This is widely used in drug design to predict how a ligand, such as this compound, might interact with a biological target, typically a protein.

Ligand-Protein Binding Mechanisms and Modes

Successful docking studies would reveal the specific binding mode of this compound within the active site of a target protein, identifying key interactions such as hydrogen bonds, hydrophobic interactions, and pi-stacking. This information is invaluable for understanding the mechanism of action and for designing more potent analogs. While molecular docking has been applied to a wide array of indole derivatives to explore their potential as therapeutic agents, there are no published studies detailing the docking of this compound into any specific protein target. nih.govmdpi.com

Energy Minimization and Scoring Functions

In the realm of computational and theoretical chemistry, the study of molecules like this compound relies heavily on methods that predict their three-dimensional structure, stability, and potential interactions with biological targets. Central to these investigations are the concepts of energy minimization and scoring functions. While specific computational studies focused solely on this compound are not prominently available in the reviewed literature, the principles and methodologies can be thoroughly explained based on studies of the parent indole scaffold and its various derivatives. indexcopernicus.comindexcopernicus.com

Energy Minimization

Energy minimization, also known as geometry optimization, is a computational process used to find the arrangement of atoms in a molecule that corresponds to a minimum on the potential energy surface. scispace.com The goal is to identify the most stable conformation, or three-dimensional shape, of a molecule. walisongo.ac.id This is a critical step in most molecular modeling studies, as the conformation of a molecule dictates its physical and chemical properties, as well as its ability to interact with other molecules, such as biological receptors. scispace.comuns.ac.id

The process is typically carried out using algorithms like the conjugate gradient method, which iteratively adjusts the positions of the atoms to lower the total potential energy of the system. scispace.com The energy itself is calculated using a set of equations and associated constants known as a force field. uiuc.eduresearchgate.net

Force Fields: A force field is a collection of parameters that define the potential energy of a molecular system. It treats atoms as charged points and bonds as springs, calculating the total energy as a sum of various terms:

Bonded Terms: These account for the energy required to stretch bonds, bend angles, and twist torsion (dihedral) angles away from their equilibrium values. uiuc.edunih.gov

Non-Bonded Terms: These describe the interactions between atoms that are not directly bonded. They include van der Waals forces (attractive and repulsive forces) and electrostatic interactions (attraction or repulsion between charged atoms). researchgate.net

Several force fields are commonly used for small organic molecules, including those with indole moieties. Examples include the Merck Molecular Force Field 94 (MMFF94), CHARMM General Force Field (CGenFF), and the Generalized AMBER Force Field (GAFF). walisongo.ac.idresearchgate.netnih.gov Studies on acetone-based oxindole derivatives, for instance, have utilized the MMFF94 force field for energy minimization to achieve stable ligand conformations before simulating their interaction with biological targets. scispace.comuns.ac.id The choice of force field is crucial as it directly influences the accuracy of the resulting molecular geometry and energy.

The outcome of an energy minimization process is a conformation with the lowest total potential energy, which represents a stable state of the molecule. scispace.com For example, a study on acetone-based oxindole derivatives demonstrated that different energy minimization procedures resulted in conformations with varying potential energies, which in turn affected their subsequent interaction scores with a target protein. scispace.com

Quantum Mechanics Calculations: For higher accuracy, quantum mechanics (QM) methods can be employed. Unlike the classical mechanics approach of force fields, QM methods calculate the electronic structure of the molecule. Density Functional Theory (DFT) is a popular QM method used to investigate the stability and structural properties of indole isomers. researchgate.net DFT calculations at a specific theoretical level, such as B3LYP/6-311+G**, can determine thermochemical parameters like enthalpy, entropy, and Gibbs free energy to assess molecular stability. researchgate.net

A comparative study on indole and its analogues, isoindole and indolizine, used DFT to calculate their Gibbs free energy, providing insights into their relative stabilities. researchgate.net

Table 1: Calculated Thermochemical Parameters for Indole Analogues

Compound ΔH (kJ mol⁻¹) ΔS (kJ mol⁻¹) ΔG (kJ mol⁻¹)
Indole 8.485 43.329 -12753.083
Isoindole 8.790 43.978 -13096.66
Indolizine 11.292 57.931 -17252.343

Data sourced from DFT-B3LYP/6-311+G* calculations. Note: Lower ΔG indicates greater stability. researchgate.net*

Scoring Functions

Once a stable conformation of a molecule is obtained, its interaction with a biological target (typically a protein) can be simulated through a process called molecular docking. researchgate.net A crucial component of this process is the scoring function, which is a mathematical model used to estimate the binding affinity between the ligand (e.g., an indole derivative) and the receptor. slideshare.netwikipedia.org The goal is to predict how strongly the two molecules will bind and to identify the most likely binding orientation, or "pose." researchgate.net

Scoring functions are essential in virtual screening and drug design for ranking potential drug candidates based on their predicted binding strength to a target protein. wikipedia.orgnih.gov A more negative score generally indicates a more favorable binding interaction. nih.gov

There are several classes of scoring functions:

Force Field-Based Scoring: These functions use the same principles as molecular mechanics force fields, calculating the binding energy based on the van der Waals and electrostatic interactions between the ligand and the protein. researchgate.netslideshare.net The internal energy of the ligand is also considered. Programs like AutoDock often implement these types of scores. researchgate.net

Empirical Scoring Functions: These are computationally faster functions that are fitted to reproduce experimentally determined binding affinities. They consist of several weighted energy terms, such as hydrogen bonds, hydrophobic interactions, and rotational entropy penalties. slideshare.net

Knowledge-Based Scoring Functions: These functions are derived from statistical analysis of known protein-ligand crystal structures. They are based on the idea that certain types of atomic interactions are more favorable and thus occur more frequently in experimental structures.

In practice, molecular docking studies on indole derivatives report binding energies or docking scores that quantify the interaction. For example, a study on newly synthesized indole-based compounds targeting antimicrobial enzymes reported the binding energies for various derivatives. nih.gov Similarly, a quantitative structure-activity relationship (QSAR) and docking study on thiosemicarbazone-indole derivatives targeting prostate cancer cells reported docking scores for the most promising compounds. nih.gov

Table 2: Example Docking Scores of Indole Derivatives Against Biological Targets

Compound Type Target Enzyme Docking Score (kcal/mol)
Thiosemicarbazone-Indole Derivative (ID 7) Androgen Receptor -8.5
Thiosemicarbazone-Indole Derivative (ID 22) Androgen Receptor -8.8
Heterocyclic Indole Derivative (Compound 9) UDP-N-acetylmuramate-L-alanine ligase -11.5
Heterocyclic Indole Derivative (Compound 9) Human lanosterol 14α-demethylase -8.5

Data compiled from separate studies on different indole derivatives. nih.govnih.gov

These tables illustrate the kind of data generated in computational studies of indole-containing molecules. The energy minimization process ensures that the ligand's structure is realistic and stable, while the scoring function provides a quantitative estimate of its potential to interact with a specific biological target, guiding further research and development. walisongo.ac.idresearchgate.net

No Publicly Available Data on the Biological Activity of this compound

A comprehensive review of scientific literature reveals a significant lack of publicly available research on the biological activity and mechanistic studies of the chemical compound this compound. Despite a thorough search for in vitro and preclinical data, no specific studies detailing its enzyme inhibition, receptor binding assays, or cellular activity profiles could be identified.

The requested article, which was to be structured around a detailed outline focusing on the in vitro and preclinical biological activity of this specific indole compound, cannot be generated at this time due to the absence of foundational research. The outlined sections, including characterization of ligand-target interactions, modulatory effects on enzyme activity, antimicrobial studies, investigation of cytotoxic effects in cancer cell lines, and potential antiviral activity research, presuppose the existence of such scientific inquiry.

Searches for this compound, including potential synonyms and related derivatives, did not yield any peer-reviewed articles, clinical trial data, or substantive mentions in scientific databases that would allow for a scientifically accurate and informative article as per the user's detailed instructions.

Therefore, any attempt to create content for the specified outline would be speculative and would not meet the required standards of scientific accuracy and evidence-based reporting. The scientific community has not, to date, published research that would provide the necessary data to populate the requested article sections.

It is important to note that the absence of published data does not definitively mean the compound has no biological activity, but rather that it has not been a subject of published scientific investigation or that such research is not currently in the public domain.

Biological Activity and Mechanistic Studies of 3 1h Indol 3 Yl 2 Methylamino Propan 1 Ol in Vitro and Pre Clinical Focus

Investigation of Specific Molecular Targets and Pathways Affected by 3-(1H-indol-3-yl)-2-(methylamino)propan-1-ol

While specific molecular targets for this compound are not extensively documented in dedicated public-domain studies, the broader class of indole (B1671886) derivatives has been investigated against a wide array of biological targets. The indole scaffold is recognized as a "privileged structure" in medicinal chemistry, capable of binding to numerous receptors and enzymes. researchgate.netchula.ac.thnih.gov Insights into the potential targets of this compound can be inferred from studies on its structural analogues.

Research into various indole-containing molecules has revealed interactions with key cellular pathways involved in cancer, inflammation, and neurological processes. For instance, Indole-3-carbinol (I3C) and its derivatives have been shown to modulate the activity of transcription factors such as nuclear factor-kappaB (NF-κB), estrogen and androgen receptors. nih.gov These compounds can influence cell cycle progression by downregulating cyclin-dependent kinases (CDKs) and inducing apoptosis through the modulation of Bcl-2 family proteins and the activation of caspases. nih.gov

In the context of oncology, other indole derivatives have been identified as inhibitors of critical targets like tubulin, topoisomerase, and various protein kinases, including those in the PI3K/Akt signaling pathway, which are often dysregulated in cancers like glioblastoma. mdpi.comnih.gov Furthermore, different classes of indole structures have been developed as potent inhibitors of the STIM-infusion gene (STING) pathway, which is involved in innate immunity, or as ligands for cannabinoid (CB1 and CB2) and benzodiazepine receptors. researchgate.netnih.gov The diverse biological activities reported for the indole nucleus suggest that this compound could potentially interact with one or more of these or other related pathways, although empirical validation is required.

Structure-Activity Relationship (SAR) Studies for this compound and its Analogues

Structure-Activity Relationship (SAR) studies are crucial for optimizing lead compounds in drug discovery. For indole derivatives, SAR investigations have provided valuable insights into how specific structural modifications influence biological activity. While SAR studies focused exclusively on this compound are limited, extensive research on analogous indole compounds allows for a predictive understanding of its potential SAR profile. These studies typically dissect the molecule into its core components—the indole ring and the side chain—to evaluate the pharmacological impact of substitutions at various positions.

Influence of Indole Ring Substituents on Biological Recognition

The indole ring serves as a critical pharmacophore, and substitutions on this nucleus can profoundly affect a compound's binding affinity, selectivity, and functional activity at its molecular target. The position, size, and electronic nature of the substituent are all determining factors.

Studies on indol-3-yl ketones targeting cannabinoid receptors revealed that substitutions on the indole ring generally had a varied effect on binding but were often detrimental to agonist activity. researchgate.net For example, substitution at the 5-position with groups like bromo, fluoro, or methyl was found to be unfavorable for binding and functional activity. researchgate.net In contrast, for a series of 1H-indole-2-carboxylic acid derivatives acting as CysLT1 antagonists, substitution at the 4-position of the indole ring was the least favorable, whereas substitution at the 7-position with a methoxy group was found to be the most favorable. researchgate.net This highlights that the optimal substitution pattern is highly dependent on the specific molecular target.

The nitrogen atom at the 1-position (N1) of the indole ring is also a key site for modification. In some series of indole-based benzodiazepine receptor ligands, N1-methylation resulted in inactive compounds, suggesting that the indole N-H group is essential for binding, possibly acting as a hydrogen bond donor. nih.gov The nature of the substituent at the 5-position can also dictate the binding mode; derivatives with a hydrogen at the 5-position displayed different SAR profiles compared to those with chloro or nitro groups, indicating distinct interactions within the receptor binding site. nih.gov

Table 1: Influence of Indole Ring Substitutions on Biological Recognition in Analogous Compounds
Position of SubstitutionSubstituent TypeObserved Effect on Activity/BindingCompound Class / TargetReference
N1Methyl (CH₃)Led to inactive compoundsBenzodiazepine Receptor Ligands nih.gov
4VariousGenerally the least favorable position for activityCysLT1 Antagonists researchgate.net
5Fluoro, Bromo, MethylDetrimental to binding and functional activityCannabinoid Receptor Ligands researchgate.net
5Chloro, NitroAltered SAR profile compared to 5-H derivativesBenzodiazepine Receptor Ligands nih.gov
7Methoxy (OCH₃)Most favorable position for activityCysLT1 Antagonists researchgate.net

Impact of Methylamino and Propanol (B110389) Chain Modifications on Binding Affinity

The 2-(methylamino)propan-1-ol (B1590076) side chain is a crucial component that influences the pharmacokinetic and pharmacodynamic properties of the molecule. Modifications to this amino alcohol chain, including its length, the nature of the amine substituent, and stereochemistry, can significantly alter binding affinity and biological function.

In studies of indole-derived cannabinoids, the side chain was found to be critical for receptor interaction. When the morpholinoethyl group (a type of amino alcohol side chain) was replaced by simple alkyl chains, the length of the chain was paramount. limef.com Chains with four to six carbon atoms produced optimal in vitro and in vivo activity, while shorter chains resulted in inactive compounds. limef.com This suggests an optimal distance and hydrophobic interaction are required between the indole core and the receptor.

The nature of the amine group is also a key determinant of activity. Research on other scaffolds has shown that modifying the amine can switch the biological activity profile. For instance, in one series of compounds, the introduction of cyclic amines like piperidine or piperazine to an amino alcohol side chain conferred antibacterial activity. nih.gov Further substitution on these cyclic amines switched the activity from antibacterial to antifungal, demonstrating the profound impact of amine modification. nih.gov Comparing a morpholino-ethyl side chain to a tetrahydropyranyl-methyl analogue in another study showed the former to have weaker binding affinity and less agonist activity, further emphasizing the sensitivity of the receptor to the side chain's structure. researchgate.net

Table 2: Impact of Amino Alcohol Side Chain Modifications on Biological Activity in Analogous Compounds
Modification TypeSpecific ChangeObserved Effect on Activity/BindingCompound Class / TargetReference
Chain LengthShort alkyl chains ( < 4 carbons)Resulted in inactive compoundsCannabinoid Receptor Ligands limef.com
Chain LengthAlkyl chains of 4-6 carbonsOptimal in vitro and in vivo activityCannabinoid Receptor Ligands limef.com
Amine TypeReplacement of N-methyl with cyclic amines (piperidine, piperazine)Introduced antibacterial activityAmino Alcohol Derivatives nih.gov
Amine TypeSubstitution on cyclic aminesSwitched activity from antibacterial to antifungalAmino Alcohol Derivatives nih.gov
Side Chain StructureMorpholino-ethyl vs. Tetrahydropyranyl-methylMorpholino-ethyl chain exhibited weaker binding and activityCannabinoid Receptor Ligands researchgate.net

Metabolic Transformations and Pathways of 3 1h Indol 3 Yl 2 Methylamino Propan 1 Ol in Vitro and in Silico

Identification of Potential Metabolic Products and Their Formation Pathways (In Vitro Enzymatic Studies)

No information is available regarding the metabolic products of 3-(1H-indol-3-yl)-2-(methylamino)propan-1-ol identified through in vitro enzymatic studies.

Enzymatic Biotransformation Studies of this compound

There are no published studies on the specific enzymes or biotransformation pathways involved in the metabolism of this compound.

In Silico Prediction of Metabolic Pathways and Enzyme Interactions

No data from in silico modeling or computational predictions concerning the metabolic pathways or enzyme interactions for this compound could be located.

Future Directions and Emerging Research Opportunities for 3 1h Indol 3 Yl 2 Methylamino Propan 1 Ol

Advancements in Stereoselective and Green Synthetic Methodologies

Future synthetic research on 3-(1H-indol-3-yl)-2-(methylamino)propan-1-ol will likely prioritize efficiency, stereocontrol, and environmental sustainability. The development of novel synthetic routes is crucial for producing specific stereoisomers, which can exhibit distinct pharmacological profiles.

Stereoselective Synthesis: The presence of two chiral centers in the molecule makes stereoselective synthesis a critical area of focus. Advanced techniques such as catalytic asymmetric hydrogenation can be employed to control the stereochemistry of key intermediates. researchgate.net For instance, ruthenium-based chiral complexes have been used effectively in similar systems to produce β-hydroxy amides with high diastereomeric and enantiomeric excess. researchgate.net Future work could adapt these methods to achieve a highly efficient and stereoselective synthesis of all four possible stereoisomers of this compound, enabling a detailed investigation of their individual biological activities.

Green Chemistry Approaches: The principles of green chemistry are increasingly being integrated into pharmaceutical synthesis to reduce environmental impact. researchgate.net For indole (B1671886) derivatives, this includes the use of environmentally benign solvents like water, alternative energy sources such as microwave and ultrasound irradiation, and the development of reusable catalysts. researchgate.net Photoredox catalysis, which uses visible light to drive chemical reactions, represents another powerful green tool for assembling complex indole alkaloids. acs.org Chemoenzymatic strategies, which combine chemical and enzymatic steps, offer high selectivity under mild conditions and are a promising avenue for the synthesis of complex alkaloids. nih.gov

Below is a table summarizing potential green synthetic methodologies applicable to this compound.

MethodologyPrinciplePotential Advantages
Microwave-Assisted Synthesis Utilizes microwave irradiation to heat reactions rapidly and uniformly.Reduced reaction times, increased yields, improved purity. researchgate.net
Ultrasound-Assisted Synthesis (Sonochemistry) Employs high-frequency sound waves to induce cavitation, enhancing chemical reactivity.Shorter reaction times, milder conditions, increased yields. researchgate.net
Biocatalysis / Chemoenzymatic Synthesis Uses enzymes or whole organisms to catalyze specific reactions with high stereo- and regioselectivity.High selectivity, mild reaction conditions, reduced waste. nih.gov
Photoredox Catalysis Uses visible light and a photocatalyst to generate radical intermediates for bond formation.Access to unique reaction pathways, green and economic process. acs.org
Solvent-Free Reactions Conducts reactions without a solvent or in a recyclable medium like ionic liquids or water.Reduced solvent waste, lower cost, simplified purification. researchgate.net

Development of Novel Biological Activity Profiling Strategies and High-Throughput Screening

To fully understand the therapeutic potential of this compound, it is essential to move beyond traditional screening methods and adopt more comprehensive and efficient profiling strategies.

High-Throughput Screening (HTS): HTS allows for the rapid testing of thousands of compounds against biological targets. nih.gov For indole derivatives, specific HTS assays can be developed. For example, fluorescence-based assays have been created for tryptophan-catabolizing enzymes, which could be adapted to screen for activity related to the tryptophan metabolic pathway. nih.gov Furthermore, novel colorimetric assays in microtiter plate format can facilitate the HTS of enzymes that modify the indole structure, providing a means to quickly assess the compound's interaction with various enzymatic targets. researchgate.net

Novel Profiling Platforms: Modern drug discovery increasingly relies on integrated platforms that combine multiple data types. technologynetworks.com A future approach for profiling this compound could involve a combination of:

High-Content Screening (HCS): This image-based analysis provides data on a compound's effects on multiple cellular parameters simultaneously, such as cell morphology, protein localization, and organelle health. nih.gov

Metabolomics: By analyzing the changes in cellular metabolites after exposure to the compound, researchers can gain insights into its mechanism of action. technologynetworks.com

Target-Based Screening: This involves testing the compound against a panel of known biological targets, such as receptors, enzymes, and ion channels, which are implicated in various diseases. mdpi.com

The table below outlines some advanced screening strategies.

Screening StrategyDescriptionApplication for the Target Compound
High-Performance Affinity Chromatography (HPAC) A rapid separation method to characterize drug-protein interactions.Could be used to screen for binding affinity to key proteins like human serum albumin. unl.edu
Cell-Based Phenotypic Screening Uses whole cells to identify compounds that produce a desired phenotypic change.Can uncover unexpected biological activities without prior knowledge of the specific molecular target. nih.gov
Integrated Multi-Omics Approach Combines genomics, proteomics, and metabolomics data to build a comprehensive biological activity profile.Provides a systems-level understanding of the compound's effects and potential off-target interactions. technologynetworks.com

Integration of Advanced Computational Approaches for Predictive Modeling

Computational chemistry and molecular modeling are indispensable tools for accelerating drug discovery by predicting molecular properties and interactions, thereby guiding synthetic efforts and biological testing.

Molecular Dynamics (MD) Simulations: MD simulations can provide detailed insights into how this compound interacts with biological targets, such as G-protein coupled receptors (GPCRs) or lipid bilayers of cell membranes. nih.govresearchgate.net Studies on similar tryptamine (B22526) derivatives have used all-atom MD simulations to understand how subtle changes in chemical structure affect their ability to partition into and cross cell membranes. sdu.dk Such simulations could predict the compound's bioavailability and its interaction with neuronal membranes, which may be crucial for its mechanism of action. nih.gov

Quantitative Structure-Activity Relationship (QSAR): 3D-QSAR studies, such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Index Analysis (CoMSIA), can be used to build predictive models. mdpi.com By analyzing a series of related analogues, these models can identify the key structural features responsible for biological activity, guiding the design of new derivatives with enhanced potency and selectivity.

Molecular Docking: This computational technique predicts the preferred orientation of a molecule when bound to a target protein. mdpi.com Docking studies can be used to screen virtual libraries of potential targets for this compound, helping to identify its most likely biological receptors and enzymes. This can prioritize experimental validation and uncover novel therapeutic applications. mdpi.com

Computational MethodPurposePotential Insights
Molecular Dynamics (MD) Simulations Simulates the physical movements of atoms and molecules over time.Elucidates binding dynamics with receptors and interaction with cell membranes. nih.govsdu.dk
3D-QSAR (CoMFA/CoMSIA) Correlates the 3D structural properties of molecules with their biological activity.Identifies key steric and electronic features for optimizing potency and selectivity. mdpi.com
Molecular Docking Predicts the binding mode and affinity of a small molecule to a macromolecular target.Helps in identifying potential biological targets and understanding binding interactions. mdpi.com
Density Functional Theory (DFT) A quantum mechanical modeling method to investigate the electronic structure of molecules.Provides insights into molecular conformation, stability, and reactivity. nih.govresearchgate.net

Expanding the Scope of Analogues and Derivatives for Broadened Research Applications

Systematic modification of the this compound scaffold is a proven strategy for exploring structure-activity relationships (SAR) and developing compounds with improved pharmacological properties.

Research on the structurally related 1-amino-3-(1H-indol-1-yl)-3-phenylpropan-2-ol series has shown that specific substitutions on the indole and phenyl rings can significantly alter potency and selectivity for monoamine transporters. drugbank.comnih.gov A similar approach can be applied to this compound. Key areas for modification could include:

Indole Ring Substitution: Introducing various substituents (e.g., methoxy, halogen, cyano groups) at different positions of the indole ring can modulate electronic properties and steric interactions with target receptors.

Side Chain Modification: Altering the length of the propanolamine (B44665) chain, modifying the N-methyl group to other alkyl groups, or changing the hydroxyl group's position could impact binding affinity and metabolic stability.

Bioisosteric Replacement: Replacing the indole core with other heterocyclic systems (e.g., benzofuran, indazole) could lead to novel compounds with different activity profiles.

A systematic SAR study would provide invaluable data for designing next-generation compounds with tailored activities for a range of research applications.

Exploration of Interdisciplinary Research Avenues Involving this compound

The structural and chemical properties of this compound make it a candidate for exploration in diverse scientific fields beyond traditional medicinal chemistry.

Neuropharmacology: Given its similarity to serotonin (B10506) and other tryptamines, a primary research avenue is the detailed characterization of its effects on the central nervous system. Indole alkaloids are known to interact with a variety of neurological targets, including serotonin receptors. nih.gov Interdisciplinary studies combining medicinal chemistry, pharmacology, and neuroscience could elucidate its potential as a modulator of serotonergic pathways, which are implicated in mood, cognition, and various neurological disorders.

Oncology and Infectious Diseases: Many indole alkaloids exhibit potent cytotoxic, antiviral, and antimicrobial activities. nih.govnrfhh.com Collaborative research with cell biologists and microbiologists could screen the compound and its derivatives against various cancer cell lines and pathogenic microbes. This could uncover novel leads for anti-cancer or anti-infective agents. nih.gov

Agricultural Science: Some natural alkaloids have demonstrated phytotoxic effects, suggesting their potential as natural-based herbicides. acs.org Research at the intersection of chemistry and plant science could investigate the effect of this compound on plant growth and development, potentially leading to new, environmentally friendlier agricultural products.

Q & A

Q. How can the synthesis of 3-(1H-indol-3-yl)-2-(methylamino)propan-1-ol be optimized to improve yield and purity?

  • Methodological Answer : Synthesis optimization typically involves multi-step procedures. For indole derivatives, reductive amination of an aldehyde precursor with methylamine (using NaBH4 or LiAlH4) is common . Temperature control (e.g., 0–25°C) and solvent selection (e.g., methanol or THF) are critical. Purification via column chromatography with gradient elution (hexane/ethyl acetate) improves purity. Monitoring intermediates using TLC or HPLC ensures reaction progression .

Q. What spectroscopic techniques are most effective for characterizing the molecular structure of this compound?

  • Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, and 2D-COSY) resolves the indole ring, methylamino, and propanol moieties. X-ray crystallography confirms spatial arrangement and hydrogen-bonding interactions . Mass spectrometry (HRMS) validates molecular weight, while IR spectroscopy identifies functional groups (e.g., -OH at ~3300 cm⁻¹) .

Q. Which in vitro assays are suitable for preliminary evaluation of its anticancer activity?

  • Methodological Answer : Use MTT or SRB assays on cancer cell lines (e.g., MCF-7, HeLa) to assess cytotoxicity. Apoptosis can be measured via flow cytometry (Annexin V/PI staining) and caspase-3/7 activation. Western blotting evaluates pathway modulation (e.g., PI3K/Akt suppression) . Dose-response curves (0.1–100 µM) and IC50 calculations standardize potency comparisons .

Advanced Research Questions

Q. How can contradictions between in vitro and in vivo efficacy data be resolved?

  • Methodological Answer : Discrepancies often arise from bioavailability or metabolic instability. Pharmacokinetic studies (e.g., plasma half-life via LC-MS) and metabolite profiling (using hepatocyte incubations) identify degradation pathways . Formulation adjustments (e.g., liposomal encapsulation) or structural modifications (e.g., prodrugs) may enhance in vivo stability .

Q. What experimental designs elucidate its mechanism of action in neurotransmitter systems?

  • Methodological Answer : Radioligand binding assays (e.g., serotonin receptors 5-HT1A/5-HT2A) quantify affinity (Ki). Functional assays (cAMP or Ca<sup>2+</sup> flux) determine agonist/antagonist profiles. Knockdown models (siRNA) or transgenic animals validate target specificity . Molecular docking simulations (AutoDock Vina) predict binding poses to receptor homology models .

Q. Which chiral separation techniques are recommended for isolating enantiomers?

  • Methodological Answer : Chiral HPLC with polysaccharide-based columns (e.g., Chiralpak AD-H) effectively separates enantiomers. Mobile phases (hexane/isopropanol with 0.1% diethylamine) optimize resolution. Circular dichroism (CD) spectroscopy confirms enantiomeric purity, while asymmetric synthesis (using chiral catalysts) reduces racemization .

Q. How does its bioactivity compare to structurally similar indole derivatives?

  • Methodological Answer : Comparative SAR studies assess substitutions (e.g., halogenation at indole C5 or methylamino group modifications). Bioactivity is ranked via IC50 values across cancer, microbial, or receptor-based assays. Computational QSAR models (e.g., CoMFA) predict activity cliffs and guide lead optimization .

Q. What approaches identify metabolic pathways and potential toxicological risks?

  • Methodological Answer : Radiolabeled (¹⁴C) compound incubations with liver microsomes identify phase I (CYP450) and phase II (UGT, SULT) metabolites. High-resolution mass spectrometry (HRMS/MS) maps metabolic pathways. Ames tests and micronucleus assays assess genotoxicity, while zebrafish models evaluate acute toxicity (LC50) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.